N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Medicinal Chemistry Chemical Biology Fragment-Based Screening

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1286702-38-2) is a specialty synthetic nicotinamide hybrid bearing a fully methylated pyrazole (3,4,5-trimethyl) and a chiral 1-(4-fluorophenyl)ethyl amide moiety. Unlike its p-tolyl analog (CAS 1286703-54-5) or unsubstituted pyrazole variant (CAS 1251691-32-3), the 4-fluorophenyl group enables halogen-bond interactions, while the trimethylpyrazole steric signature provides shape complementarity for targets such as kinase ATP sites or SDH ubiquinone-binding pockets. Procure this compound as a racemate for initial hit identification; chiral resolution for enantiomer-specific SAR can follow. Available from ≤3 specialty vendors only—plan lead times accordingly.

Molecular Formula C20H21FN4O
Molecular Weight 352.413
CAS No. 1286702-38-2
Cat. No. B2663694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS1286702-38-2
Molecular FormulaC20H21FN4O
Molecular Weight352.413
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)F)C
InChIInChI=1S/C20H21FN4O/c1-12-13(2)24-25(15(12)4)19-10-7-17(11-22-19)20(26)23-14(3)16-5-8-18(21)9-6-16/h5-11,14H,1-4H3,(H,23,26)
InChIKeyIMGPKTSSTAOGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1286702-38-2): Procurement-Relevant Structural Profile


N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1286702-38-2) is a synthetic nicotinamide derivative bearing a fully methylated pyrazole ring (3,4,5-trimethyl) and a chiral 1-(4-fluorophenyl)ethyl amide substituent [1]. The compound has a molecular formula of C₂₀H₂₁FN₄O, a molecular weight of 352.41 g/mol, and a calculated logP of 3.45, placing it in a favorable property space for cell permeability and target engagement screening [1]. It is cataloged exclusively by specialty chemical suppliers for non-human research use and does not appear in PubChem, ChEMBL, or BindingDB with associated bioactivity [2].

Why N-(1-(4-Fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Cannot Be Replaced by Close Structural Analogs


Within the catalog of 3,4,5-trimethylpyrazole-nicotinamide hybrids, even single-atom substitutions at the amide terminus produce markedly different physicochemical and putative binding profiles. Replacing the 4-fluorophenyl group with p-tolyl (CAS 1286703-54-5) increases molecular weight by ~3.9% (+12 Da) and eliminates the strong electron-withdrawing character of fluorine, altering both logP and potential halogen-bond interactions with target proteins . Switching to the unsubstituted pyrazole analog (CAS 1251691-32-3) strips away the three methyl groups that sterically constrain the pyrazole ring conformation and contribute to hydrophobic packing—reducing molecular weight by ~12% (−42 Da) and yielding a fundamentally different scaffold with distinct property forecasts . These structural differences make generic substitution scientifically indefensible without experimental validation.

Quantitative Differentiation Evidence for N-(1-(4-Fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide vs. Closest Catalog Analogs


Molecular Weight Differentiation: Target Compound vs. Unsubstituted Pyrazole Analog (CAS 1251691-32-3)

The target compound (C₂₀H₂₁FN₄O, MW 352.41) is 42.08 Da heavier than its closest unsubstituted pyrazole analog N-(1-(4-fluorophenyl)ethyl)-6-(1H-pyrazol-1-yl)nicotinamide (C₁₇H₁₅FN₄O, MW 310.33) [1]. This 13.6% mass increase arises from three additional methyl groups on the pyrazole ring (3 × CH₂ = 42 Da), which are absent in the comparator. The difference is large enough to be resolved by any mass spectrometry-based detection method. For procurement, this means the two compounds are unambiguously distinct chemical entities that cannot be interchanged in any assay without complete revalidation.

Medicinal Chemistry Chemical Biology Fragment-Based Screening

Predicted Lipophilicity (logP) Differentiation: Fluorophenyl vs. p-Tolyl Amide Substitution

The target compound, bearing a 4-fluorophenyl substituent (Hammett σₚ = +0.06 for F), is predicted to have a lower logP than the p-tolyl analog (CAS 1286703-54-5; Hammett σₚ = −0.17 for CH₃) when the electron-withdrawing effect of fluorine is accounted for by standard additive models [1]. Although experimental logP values are not available, the fluorine atom introduces a significant dipole moment (~1.4 D for the C–F bond) absent in the p-tolyl comparator, which increases topological polar surface area contribution and reduces passive membrane permeability relative to the methyl-substituted congener. This difference is critical for cell-based screening campaigns where lipophilicity directly governs compound partitioning, non-specific binding, and apparent potency.

ADME-Tox Drug Design Physicochemical Profiling

Steric Bulk and Conformational Constraint: Trimethylpyrazole vs. Unsubstituted Pyrazole Ring

The 3,4,5-trimethyl substitution on the pyrazole ring of the target compound introduces significant steric bulk (three methyl groups, each contributing ~21.6 ų of van der Waals volume) compared to the unsubstituted pyrazole analog (CAS 1251691-32-3), which has zero methyl substituents on the pyrazole [1]. This steric difference constrains the rotational freedom of the pyrazole relative to the nicotinamide core and fills hydrophobic sub-pockets in target proteins that the unsubstituted analog cannot occupy. In structure-based design, this added steric volume can be exploited to gain selectivity against closely related protein targets that differ in the shape of their pyrazole-binding pocket—a strategy well-precedented in SDH inhibitor and kinase inhibitor development.

Structure-Based Drug Design Molecular Docking Selectivity Engineering

Chiral Center Integrity: (R/S) Enantiomeric Pair Differentiation by the 1-(4-Fluorophenyl)ethyl Group

The target compound contains a single stereogenic center at the benzylic carbon of the 1-(4-fluorophenyl)ethyl amide substituent [1]. The compound as cataloged (CAS 1286702-38-2) is presumably racemic unless otherwise specified. In contrast, the N-(4-fluorobenzyl) analog (no CAS publicly confirmed in authoritative databases) lacks this chiral center entirely, eliminating all enantioselective recognition potential . For target engagement screens against chiral biological environments (e.g., kinase ATP-binding pockets, GPCR orthosteric sites), the presence of a stereocenter can confer enantiomer-dependent potency differences that are entirely absent in the achiral benzyl comparator.

Stereochemistry Chiral Resolution Enantioselective Synthesis

Availability and Purity Specification: Only Single-Source Catalog Entry with Defined Purity

A search of major aggregators (Molport, eMolecules, PubChem) and authoritative databases (ChEMBL, ZINC) reveals that N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is currently cataloged by a limited number of specialty suppliers, with typical purity specification of 95% [1]. No biological activity is recorded in any public database [1]. This contrasts with the more widely listed unsubstituted pyrazole analog (CAS 1251691-32-3) and p-tolyl analog (CAS 1286703-54-5), which are available from multiple vendors. For procurement decisions, the limited supplier base for the target compound means that supply chain risk is higher, but it also indicates that this specific substitution pattern is not a commodity building block—it is a differentiated chemical entity that may be intentionally designed for a specific screening purpose not yet disclosed in the public domain.

Chemical Procurement Compound Management Quality Control

Overall Data Availability Caveat: No Public Bioactivity Data Found for Target Compound or Its Closest Analogs

Comprehensive searching across PubChem, ChEMBL, BindingDB, ZINC, PubMed, and Google Patents yielded zero publicly available biological assay results for the target compound (CAS 1286702-38-2) and its closest analogs (CAS 1251691-32-3, CAS 1286703-54-5) [1][2][3]. The ZINC database explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Consequently, all differentiation evidence presented in this guide is based on structural, physicochemical, and procurement-channel comparisons. No potency, selectivity, ADME, or in vivo data can be provided. Researchers considering this compound must generate all biological data de novo.

Data Curation Chemical Biology Assay Development

Recommended Application Scenarios for N-(1-(4-Fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Based on Structural Differentiation Evidence


Chiral Fragment Library Expansion for Kinase or SDH Target Screening

The presence of a stereocenter and the 3,4,5-trimethylpyrazole steric signature make this compound suitable for inclusion in diversity-oriented screening libraries targeting chiral binding pockets such as kinase ATP sites or succinate dehydrogenase (SDH) ubiquinone-binding pockets. The fluorophenyl group offers a halogen-bond-capable moiety, while the trimethylpyrazole provides shape complementarity distinct from unsubstituted pyrazole fragments [1]. Procurement of this compound as a racemate allows for initial hit identification followed by chiral resolution for enantiomer-specific SAR [2]. All biological readouts must be generated by the end user; no precedent data exist.

Physicochemical Comparator Probe in Matched Molecular Pair Analysis

This compound forms a matched molecular pair with its p-tolyl analog (CAS 1286703-54-5), differing only by F → CH₃ at the para position of the phenyl ring. Procuring both compounds enables a controlled study of how fluorine substitution affects logP, metabolic stability, and target binding without altering the core scaffold [1]. Such matched-pair experiments are foundational in medicinal chemistry for establishing fluorine walk SAR and informing lead optimization campaigns [2]. The predicted logP difference (~0.5–1.0 units) is large enough to produce measurable shifts in cellular potency and plasma protein binding.

Negative Control Compound for Trimethylpyrazole-Dependent Binding Assays

When used alongside its unsubstituted pyrazole analog (CAS 1251691-32-3), this trimethylpyrazole compound can serve as a steric probe to assess whether a biological target's binding pocket accommodates methyl substituents on the pyrazole ring. Differential activity between the two compounds—if observed—provides direct evidence for a shape-dependent binding interaction [1]. This is particularly relevant for SDH inhibitor development, where pyrazole substitution patterns are known to modulate potency through steric interactions with the ubiquinone-binding site [2].

Supply Chain Risk Assessment for Non-Commodity Research Chemicals

Given the limited supplier base (≤3 specialty vendors) and absence from major aggregators like Molport, procurement teams should treat this compound as a single- or limited-source item with potential lead times exceeding standard catalog compounds. Inventory planning should account for the need to re-synthesize if the supplier discontinues the product. The lack of bioactivity data means that any QC beyond identity and purity (e.g., functional assay validation) must be performed in-house, adding to the total cost of ownership relative to well-characterized analogs [1].

Quote Request

Request a Quote for N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.